molecular formula C5H6FN3O B1496488 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone CAS No. 313961-68-1

6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Cat. No.: B1496488
CAS No.: 313961-68-1
M. Wt: 143.12 g/mol
InChI Key: KLYLSYMCPGBNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone is a fluorinated pyrimidinone derivative characterized by a pyrimidine ring substituted with a fluorine atom at the 6-position and a methylamino group at the 2-position. The fluorine atom enhances electronegativity and metabolic stability, while the methylamino group contributes to hydrogen-bonding interactions and solubility .

Properties

IUPAC Name

4-fluoro-2-(methylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-7-5-8-3(6)2-4(10)9-5/h2H,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYLSYMCPGBNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397882
Record name 6-Fluoro-2-(methylamino)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313961-68-1
Record name 6-Fluoro-2-(methylamino)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone is a pyrimidinone derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical development. This compound is characterized by its unique structure, which may influence its interactions with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom and a methylamino group attached to the pyrimidinone ring. This configuration may enhance its pharmacological properties, such as increased lipophilicity and improved binding affinity to target proteins.

Biological Activity

Recent studies have highlighted the biological activity of this compound across various domains:

  • Anticancer Activity : Research indicates that this compound exhibits inhibitory effects on specific cancer cell lines. For instance, it has been shown to interact with proteins involved in cancer progression, potentially leading to reduced tumor growth.
  • TRPA1 Inhibition : A study on related compounds has demonstrated that modifications similar to those found in this compound can lead to effective TRPA1 antagonists. TRPA1 is a calcium-permeable channel implicated in pain pathways, suggesting that this compound may have analgesic properties through TRPA1 modulation .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismObservationsReference
AnticancerXIAP protein inhibitionSignificant reduction in prostate cancer levels observed in vitro.
Pain ModulationTRPA1 channel inhibitionReduced nocifensive behaviors in animal models.
Inflammatory ResponseCFA-induced pain modelDecreased mechanical hyperalgesia post-treatment.

Mechanistic Insights

The interaction of this compound with target proteins can be elucidated through docking studies and binding affinity evaluations. For example, studies have shown that this compound can exhibit favorable binding energies when interacting with key proteins involved in oncogenesis and pain pathways. The inhibition constants (Ki) for various derivatives have been reported to be lower than those for control compounds, indicating a strong potential for therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data suggest that modifications to the molecular structure can enhance bioavailability and stability, which are essential for effective drug development.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 6-Fluoro vs. 6-Chloro Derivatives : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine (e.g., 6-chlorocytosine, CAS 3289-35-8) reduce steric hindrance and increase hydrogen-bonding capacity. This enhances intermolecular interactions, as seen in ureidopyrimidones where electronegative 6-substituents stabilize tautomeric forms .
  • Methylamino vs.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone C₅H₆FN₃O 155.12 Not reported 6-F, 2-NHCH₃, 4-ketone
6-Chlorocytosine C₄H₄ClN₃O 145.55 >300 6-Cl, 4-amino, 2-ketone
6-Amino-2-methoxy-4(1H)-pyrimidinone C₆H₈N₂O₂ 141.13 214–216 6-NH₂, 2-OCH₃, 4-ketone
5-Fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone C₅H₅FN₂O₂ 156.10 Not reported 5-F, 6-OH, 2-CH₃, 4-ketone

Key Observations :

  • Fluorine substituents generally lower melting points compared to chlorine due to reduced lattice energy .
  • The methylamino group increases polarity compared to methoxy or methylthio groups, influencing solubility in polar solvents .

Toxicity and Pharmacokinetics

  • Methylamino vs. Thiol Groups: Propylthiouracil (6-propyl-2-thiouracil), a thyrostatic drug , contains a thiol group linked to hepatotoxicity. The methylamino group in this compound may reduce toxicity while maintaining bioavailability.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-fluoro-2-(methylamino)-4(1H)-pyrimidinone typically proceeds via:

  • Construction of the pyrimidinone ring system.
  • Introduction of the fluoro substituent at the 6-position.
  • Installation of the methylamino group at the 2-position.

The synthetic approach often involves halogenated pyrimidine intermediates, nucleophilic substitution reactions, and selective functional group transformations.

Preparation via Halogenated Pyrimidine Intermediates and Amination

A widely reported method involves starting from 4,6-dichloropyrimidin-2(1H)-one or 6-chloropyrimidin-4-one derivatives, followed by nucleophilic substitution with methylamine to introduce the methylamino group.

Key steps:

  • Starting material: 4,6-dichloropyrimidin-2(1H)-one or 6-chloro-4-methoxypyrimidine.
  • Nucleophilic substitution: Reaction with methylamine (commonly as a 33% solution in methanol) at elevated temperatures (e.g., 70 °C) for 1 hour leads to selective displacement of the chlorine at the 2-position by the methylamino group.
  • Fluorination: The 6-position chlorine can be replaced by fluorine either prior to or after methylamination, often using fluoride sources or via halogen exchange reactions.

A representative example from literature describes heating 4,6-dichloropyrimidin-2-one with methylamine in methanol at 70 °C for 1 hour, yielding the methylamino-substituted pyrimidinone in high yield (~90%).

Fluorination Techniques

Selective fluorination at the 6-position is crucial. Methods include:

In patent literature, fluorinated pyrimidinone derivatives are prepared by reacting chloropyrimidinones with fluoride sources or by using fluorinated intermediates, followed by salt formation and purification steps.

Salt Formation and Purification

The free base this compound can be converted into pharmaceutically acceptable salts to improve stability and solubility.

  • Common salts include sodium, potassium, calcium, magnesium, ammonium, and organic amine salts such as methylamine salts.
  • Salt formation can be performed in situ during isolation or separately by reacting the free base with suitable acids or bases.
  • Purification involves precipitation, filtration, or evaporation techniques, often assisted by co-solvents or anti-solvents.
  • Ion exchange or salt switching methods can also be employed to obtain desired salt forms.

Summary Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Starting material 4,6-Dichloropyrimidin-2(1H)-one - Commercially available or synthesized
Amination Methylamine (33% in MeOH), 70 °C, 1 hour ~90 Selective substitution at 2-position
Fluorination Fluoride source or halogen exchange Variable Fluorine introduced at 6-position
Salt formation Reaction with acids/bases (e.g., methylamine) - Improves solubility and stability
Purification Precipitation, filtration, evaporation - Use of co-solvents or anti-solvents
Catalytic cross-coupling* Pd catalyst, base, microwave heating 30-40 For related derivatives, not direct method

*Note: Catalytic cross-coupling is reported for related pyrimidinone analogues and may be adapted for this compound.

Research Findings and Considerations

  • The nucleophilic substitution of halogenated pyrimidinones with methylamine is efficient and high yielding.
  • Fluorination is best achieved on halogenated intermediates to ensure regioselectivity.
  • Salt formation is a critical step for pharmaceutical development, affecting compound solubility and bioavailability.
  • Microwave-assisted synthesis and palladium-catalyzed amination offer modern synthetic tools for optimizing reaction times and yields.
  • The choice of solvent (e.g., methanol, DMSO) and temperature critically influences reaction efficiency.
  • Purification by HPLC or crystallization ensures high purity suitable for research and pharmaceutical use.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone, and what factors influence yield optimization?

  • Methodological Answer : The compound is typically synthesized via one-pot multicomponent reactions (MCRs) involving fluorinated precursors and methylamine. Key factors include:

  • Temperature control : Reactions often require mild heating (60–80°C) to avoid decomposition of thermally sensitive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates .
  • Catalyst use : Acidic catalysts (e.g., HCl, p-TsOH) improve cyclization efficiency for pyrimidinone ring formation .
    • Data Note : Yields for analogous fluorinated pyrimidinones range from 23% to 67%, depending on substituent reactivity .

Q. How are physical properties (e.g., melting point, solubility) of this compound determined experimentally?

  • Methodological Answer :

  • Melting point : Measured via differential scanning calorimetry (DSC) or capillary methods. For similar compounds (e.g., 6-amino-2-methoxy-4(1H)-pyrimidinone), mp = 214–216°C .
  • Solubility : Evaluated in solvents like water, ethanol, and DMSO using gravimetric or UV-Vis methods. Fluorine substituents often reduce aqueous solubility due to increased hydrophobicity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is essential to confirm fluorine substitution (δ ≈ -120 to -150 ppm for aromatic F). 1H^{1}\text{H} NMR identifies methylamino protons (δ ≈ 2.8–3.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C5_5H7_7FN3_3O: calc. 142.06) .

Advanced Research Questions

Q. How do fluorination patterns on the pyrimidinone ring influence electronic properties and reactivity in downstream modifications?

  • Methodological Answer :

  • Electron-withdrawing effects : The 6-fluoro group increases electrophilicity at C5, facilitating nucleophilic substitutions (e.g., amination) .
  • Tautomerism : Fluorine stabilizes the 4(1H)-pyrimidinone tautomer, confirmed via X-ray crystallography for analogs like 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone .
    • Data Contradiction : Some studies report conflicting 19F^{19}\text{F} NMR shifts for fluorinated pyrimidinones, possibly due to solvent effects or hydrogen bonding .

Q. What strategies resolve low yields in fluorinated pyrimidinone synthesis, particularly for scale-up?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 10–15% for heat-sensitive intermediates .
  • Flow chemistry : Enhances reproducibility and scalability by minimizing side reactions (e.g., hydrolysis of methylamino groups) .

Q. How can computational modeling predict biological activity or metabolic stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox stability. Fluorine’s electronegativity lowers LUMO energy, enhancing electrophilic interactions in enzyme binding .
  • Molecular docking : Predicts binding affinity to targets like dihydrofolate reductase (DHFR) using software (e.g., AutoDock Vina). Methylamino and fluorine groups often form hydrogen bonds with active-site residues .

Q. What are the challenges in characterizing tautomeric equilibria of this compound?

  • Methodological Answer :

  • Dynamic NMR : Monitors tautomerization rates in solution. For example, 1H^{1}\text{H} NMR at variable temperatures can detect shifts in NH proton signals .
  • X-ray crystallography : Resolves solid-state tautomeric preferences. Fluorine’s electron-withdrawing effect stabilizes the keto form in analogs like 2-amino-5-nitropyrimidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone
Reactant of Route 2
6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.